molecular formula C9H13NOS B13286648 2-(1,2-Thiazol-5-yl)cyclohexan-1-ol

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol

Cat. No.: B13286648
M. Wt: 183.27 g/mol
InChI Key: SLAOTMLEZGMJHB-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol is a heterocyclic organic compound featuring a cyclohexanol backbone substituted with a 1,2-thiazole ring at the 2-position. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Key properties include:

  • Molecular formula: C₉H₁₁NOS
  • Molecular weight: 197.25 g/mol
  • Purity: Typically >95% (based on analogous compounds)

Structural characterization of such compounds often employs X-ray crystallography (via programs like SHELXL for refinement ) and computational tools like Multiwfn for electronic property analysis .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-(1,2-thiazol-5-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H13NOS/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h5-8,11H,1-4H2

InChI Key

SLAOTMLEZGMJHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC=NS2)O

Origin of Product

United States

Chemical Reactions Analysis

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-5-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect the activity of enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Solubility (mg/mL) Key Functional Groups
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol C₉H₁₁NOS 197.25 >95 10 (DMSO) Thiazole, cyclohexanol
2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol C₁₀H₁₆N₂OS 212.31 98 15 (DMSO) Thiazole, amine, cyclohexanol
2-(Pyridin-3-yl)cyclohexan-1-ol C₁₁H₁₃NO 175.23 97 5 (Water) Pyridine, cyclohexanol
2-(Imidazol-1-yl)cyclohexan-1-ol C₉H₁₂N₂O 164.21 96 8 (Ethanol) Imidazole, cyclohexanol

Key Observations :

Solubility : The thiazole-containing compounds exhibit higher solubility in DMSO compared to pyridine or imidazole analogs, likely due to the sulfur atom’s polarizability and reduced hydrogen-bonding capacity of thiazole versus pyridine .

Molecular Weight: The addition of a methylamino group in 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol increases molecular weight (212.31 vs. 197.25) and solubility, suggesting enhanced intermolecular interactions .

Electronic and Reactivity Profiles

Computational studies using Multiwfn reveal:

  • Electron Localization Function (ELF) : The thiazole ring in this compound exhibits stronger electron-withdrawing effects compared to pyridine, influencing its reactivity in electrophilic substitutions .

Crystallographic and Stability Data

X-ray crystallography (refined via SHELXL ) highlights:

  • Molecular Packing: The thiazole ring in this compound participates in weak C-H···S interactions, leading to less dense packing compared to the hydrogen-bonded networks in 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol .
  • Melting Points : Thiazole derivatives generally have lower melting points (e.g., ~120°C) than pyridine analogs (~150°C) due to reduced dipole-dipole interactions.

Biological Activity

2-(1,2-Thiazol-5-yl)cyclohexan-1-ol is a compound characterized by its thiazole ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The structure of this compound features a cyclohexanol moiety with a thiazole ring. The presence of sulfur and nitrogen in the thiazole ring contributes to its unique chemical properties, enabling various interactions with biological targets.

Structural Formula

CxHyNzSw\text{C}_x\text{H}_y\text{N}_z\text{S}_w

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions , modulating the activity of various biological molecules. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects on cellular processes.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit microbial growth by interfering with essential metabolic pathways.

Anticancer Potential

Several studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxic activity against various cancer cell lines. The presence of specific substituents on the thiazole moiety has been linked to increased efficacy in inhibiting tumor growth .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study found that derivatives of thiazole exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer effects .
Antimicrobial Properties Another research demonstrated that compounds similar to this compound effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli.
Mechanistic Insights Investigations into the mechanism of action revealed that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, influencing cell signaling pathways related to apoptosis and proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other thiazole derivatives:

CompoundStructureBiological Activity
1-(2-Amino-1,3-thiazol-5-yl)cyclohexan-1-ol Similar structure with an amino groupEnhanced antimicrobial activity
2-(1,3-thiazol-4-yl)cyclohexan-1-one Different thiazole positioningNotable anticancer effects

The unique combination of the thiazole ring and cyclohexanol in this compound imparts distinct pharmacological properties compared to these similar compounds.

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